![molecular formula C21H26ClN3O3S2 B2735577 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215543-09-1](/img/structure/B2735577.png)
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Disposition and Metabolism
The scientific research surrounding N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride encompasses studies on its disposition and metabolism within the human body. For example, a study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist related to this compound, was conducted. It aimed to understand the drug's elimination process, which occurs primarily via feces, and its metabolism, involving oxidation and rearrangement processes leading to various metabolites. This research is crucial for developing new treatments for insomnia, highlighting the compound's significance in pharmaceutical research (Renzulli et al., 2011).
Pharmacokinetics in Various Species
Another aspect of scientific research on this compound involves its pharmacokinetics across different species. Studies have been conducted to compare how various species, including humans, metabolize and respond to similar compounds. These studies are foundational for understanding the safety and efficacy of drugs before they are approved for use in humans, ensuring that treatments are both effective and safe for consumption (Higuchi & Shiobara, 1980).
DNA-Intercalating Drug Research
Research into N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), closely related to the chemical , has explored its potential as a new DNA-intercalating drug with a dual mode of cytotoxic action. Clinical trials aimed at evaluating the safety and efficacy of DACA for treating solid tumors demonstrate the compound's potential in cancer therapy. Understanding the drug's pharmacodynamics and its effects on patients is crucial for developing new cancer treatments (McCrystal et al., 1999).
Metabolism in Cancer Patients
Further research on the metabolism of DACA in cancer patients undergoing phase I clinical trials has provided insights into the major biotransformation reactions the compound undergoes in humans. Identifying major and minor metabolites and understanding their excretion patterns are vital for optimizing the therapeutic use of such compounds in cancer treatment. This research supports the development of more effective and less toxic chemotherapeutic agents (Schofield et al., 1999).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-14-12-15(2)19-18(13-14)28-21(22-19)24(11-10-23(3)4)20(25)16-6-8-17(9-7-16)29(5,26)27;/h6-9,12-13H,10-11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNQJWDDVSLQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.